1-(Hydroxyamino)cyclohexanecarbonitrile

Description

Overview of α-Hydroxyaminonitriles in Contemporary Organic Chemistry

α-Hydroxyaminonitriles represent a significant class of organic compounds characterized by the presence of a hydroxylamino group (-NHOH) and a nitrile group (-CN) attached to the same carbon atom. These molecules are valuable intermediates in modern organic synthesis. Their synthetic utility stems from the diverse reactivity of their functional groups, which allows for their transformation into a variety of other important molecular scaffolds.

In organic chemistry, α-hydroxyaminonitriles can be seen as analogs of cyanohydrins, where the hydroxyl group is replaced by a hydroxylamino group. This structural modification imparts unique chemical properties and reactivity. They are often involved in the synthesis of more complex molecules, including heterocyclic compounds and α-amino acids, which are fundamental building blocks of peptides and proteins. The strategic placement of the hydroxylamino and nitrile functionalities on a single carbon atom provides a versatile platform for constructing intricate molecular architectures.

Structural Features and Key Functional Groups of 1-(Hydroxyamino)cyclohexanecarbonitrile

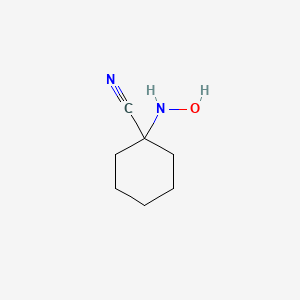

The molecular structure of this compound consists of a central cyclohexyl ring to which both a hydroxylamino group and a nitrile group are attached at the same carbon atom (C1 position). The key functional groups that define its chemical identity and reactivity are:

The Cyclohexyl Ring: This saturated carbocyclic ring provides a non-polar, sterically bulky scaffold. Its conformational flexibility can influence the reactivity of the attached functional groups.

The Nitrile Group (-C≡N): The carbon-nitrogen triple bond is a strong, polar functional group. The nitrogen atom is electron-withdrawing, which can influence the acidity of nearby protons and make the carbon atom susceptible to nucleophilic attack.

The Hydroxylamino Group (-NHOH): This functional group contains both a nitrogen and an oxygen atom, each with lone pairs of electrons, making it a potential nucleophile. The presence of the hydroxyl group also allows for hydrogen bonding.

The combination of these functional groups on a single carbon atom creates a stereocenter, meaning that this compound can exist as a racemic mixture of enantiomers.

Table 1: Chemical Properties and Identifiers for this compound

| Property | Value |

|---|---|

| Molecular Formula | C7H12N2O guidechem.com |

| Molecular Weight | 140.186 g/mol guidechem.com |

| CAS Number | 5259-69-8 guidechem.com |

| IUPAC Name | 1-(hydroxyamino)cyclohexane-1-carbonitrile |

Significance and Research Context of this compound

The significance of this compound in the research context primarily lies in its role as a synthetic intermediate. While not typically an end product itself, it serves as a crucial building block for the preparation of other valuable chemical compounds.

Research involving this compound often focuses on its conversion to other molecules of interest. For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxylamino group can undergo various transformations. These reactions open pathways to a range of substituted cyclohexylamines and related derivatives, which are classes of compounds with potential applications in medicinal chemistry and materials science.

The study of this compound and similar α-hydroxyaminonitriles contributes to the broader field of synthetic methodology. Developing efficient and selective methods for the synthesis and transformation of these compounds is an active area of research in organic chemistry. These efforts aim to expand the synthetic chemist's toolkit for creating complex molecules with desired properties and functions.

Structure

3D Structure

Properties

CAS No. |

5259-69-8 |

|---|---|

Molecular Formula |

C7H12N2O |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

1-(hydroxyamino)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C7H12N2O/c8-6-7(9-10)4-2-1-3-5-7/h9-10H,1-5H2 |

InChI Key |

IJPWQVLCMYLVHW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C#N)NO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 1-(Hydroxyamino)cyclohexanecarbonitrile

The synthesis of this compound is primarily achieved through a multi-component reaction that leverages the reactivity of a ketone, hydroxylamine (B1172632), and a cyanide source. This approach allows for the efficient construction of the target molecule.

Formation via Ketone, Hydroxylamine, and Cyanide Condensation

A principal and established method for synthesizing α-hydroxyaminonitriles, such as this compound, is the one-pot condensation reaction involving three key starting materials: a ketone, hydroxylamine, and a source of cyanide. In this specific case, the synthesis begins with cyclohexanone (B45756). guidechem.com The reaction proceeds by combining cyclohexanone, hydroxylamine (or one of its salts), and an alkali metal cyanide (like sodium or potassium cyanide) in a suitable solvent system.

This three-component reaction is a variation of the classic Strecker synthesis of α-aminonitriles. The initial step involves the reaction between cyclohexanone and hydroxylamine to form an intermediate, which then undergoes nucleophilic attack by the cyanide ion to yield the final product. This one-pot nature is advantageous as it avoids the isolation of intermediates, which can often be unstable.

Mechanistic Considerations of in situ Oxime Formation in Synthesis

The mechanism of the three-component synthesis is understood to proceed through the initial, in situ formation of cyclohexanone oxime. researchgate.netwikipedia.org The reaction between a ketone and hydroxylamine to form an oxime is a well-documented condensation reaction. wikipedia.org

The mechanism can be detailed as follows:

Nucleophilic Attack: The nitrogen atom of hydroxylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. youtube.com This leads to the formation of a tetrahedral intermediate where the carbon is sp3 hybridized. youtube.com

Proton Transfer: An intramolecular or intermolecular proton transfer occurs. The negatively charged oxygen atom is protonated, often by abstracting a proton from the positively charged nitrogen atom, to form a neutral carbinolamine intermediate. youtube.com

Dehydration: The hydroxyl group on the carbinolamine is then protonated (in acidic conditions) to form a good leaving group (water). youtube.com

Elimination: The lone pair of electrons on the nitrogen atom pushes down to form a carbon-nitrogen double bond (an iminium ion), and the water molecule is eliminated. youtube.com

Deprotonation: A base removes a proton from the nitrogen atom, resulting in the final, neutral oxime product (cyclohexanone oxime). youtube.com

Once the cyclohexanone oxime is formed in the reaction mixture, the cyanide ion (from NaCN or KCN) performs a nucleophilic addition to the carbon of the C=N bond. A final protonation of the resulting anion yields this compound.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally benign processes. unibo.it Key strategies can be adapted from methodologies developed for related compounds like cyclohexanecarbonitrile (B123593). scirp.orgresearchgate.netscirp.org

One-Pot Synthesis: The condensation of cyclohexanone, hydroxylamine, and cyanide is inherently a one-pot process, which aligns with green chemistry principles by reducing the number of synthetic steps, minimizing solvent usage for intermediate purification, and lowering waste generation. scirp.orgresearchgate.net

Solvent Selection: The replacement of hazardous solvents is a primary goal. Research on similar syntheses has focused on using more environmentally friendly solvents like methanol (B129727) or even water, which can be recycled after the reaction. scirp.orgscirp.org

Atom Economy: The reaction should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses inherently improve atom economy compared to multi-step processes with intermediate isolations. scirp.org

Use of Safer Reagents: Exploring alternatives to highly toxic cyanide sources or developing methods that use them more efficiently under controlled conditions can enhance the safety profile of the synthesis.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Insights can be drawn from studies on the synthesis of structurally similar compounds. scirp.orgscirp.org Key parameters to control include temperature, pH, and reaction time.

For instance, in related one-pot preparations of cyclohexanecarbonitrile derivatives, maintaining the reaction temperature in a specific range, such as 40-50°C, has been shown to be critical. scirp.orgscirp.orgscirp.org The pH of the reaction mixture is also a crucial factor; a slightly alkaline pH (e.g., 8-9) is often maintained through the controlled addition of a base like aqueous ammonia (B1221849) to facilitate the reaction. scirp.orgscirp.org

The table below summarizes typical parameters that can be optimized, based on findings from related syntheses. scirp.orgscirp.orgscirp.org

Table 1: General Parameters for Optimization in Cyclohexane (B81311) Derivative Synthesis

| Parameter | Optimized Range/Condition | Rationale |

| Temperature | 40 - 50°C | Balances reaction rate with minimizing side reactions or product decomposition. |

| pH | 8 - 9 | Maintained by adding a base (e.g., aqueous ammonia) to ensure the nucleophilicity of reagents and stability of intermediates. |

| Reaction Time | 3 - 10 hours | Monitored by techniques like GC to ensure reaction completion and prevent by-product formation. |

| Solvent | Methanol | A uniform solvent that can be recycled, improving the greenness of the process. |

| Catalyst | Copper(II) salts (in related oxidations) | Can be used in catalytic amounts and potentially recycled to reduce waste. |

Yield enhancement also involves strategies like the in situ formation of intermediates to drive the reaction equilibrium towards the product and the careful control of reagent addition rates. google.com

Isolation and Purification Techniques for Synthetic this compound

Following the synthesis, a systematic approach is required to isolate and purify the this compound product. Standard laboratory and industrial techniques for purifying organic compounds are employed.

Work-up: The initial step after the reaction is complete is typically to quench the reaction mixture, often with water. scirp.org

Extraction: The product is then extracted from the aqueous reaction mixture into an immiscible organic solvent. scirp.org Cyclohexane is a solvent that has been used for extracting similar nonpolar products. scirp.org The organic phase is collected, and the process may be repeated to maximize recovery.

Washing: The organic phase is washed with water or a brine solution to remove any remaining water-soluble impurities or inorganic salts. google.com

Drying and Concentration: The organic extract is dried over an anhydrous drying agent (like magnesium sulfate (B86663) or sodium sulfate) and then filtered. The solvent is subsequently removed under reduced pressure using a rotary evaporator to yield the crude product. google.com

Purification: The final purification of the crude product can be achieved through several methods. Given that the related compound cyclohexanone cyanohydrin is a solid with a melting point of 32-35°C, recrystallization from a suitable solvent system is a likely method for obtaining high-purity solid this compound. lookchem.comchemicalbook.com For liquid products or to remove closely related impurities, distillation under reduced pressure (vacuum distillation) is a common and effective technique. scirp.orggoogle.com

The purity of the final product would be confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Spectroscopic Characterization and Advanced Analytical Techniques

Comprehensive Structural Elucidation by Advanced Spectroscopic Methods

The foundational analysis of 1-(Hydroxyamino)cyclohexanecarbonitrile's structure is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectroscopy are essential for mapping out the connectivity and the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals corresponding to the different types of protons in the molecule. The protons on the cyclohexane (B81311) ring would typically appear as a series of overlapping multiplets in the upfield region, characteristic of saturated carbocyclic systems. The protons of the hydroxylamino group (-NHOH) would present as exchangeable signals, with their chemical shifts being sensitive to solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Cyclohexane (CH₂) | 1.20 - 1.80 | Multiplet | 10H |

| N-OH | Variable | Broad Singlet | 1H |

| N-H | Variable | Broad Singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, five distinct signals are expected. The carbon atom of the nitrile group (C≡N) would appear in the characteristic downfield region for nitriles. The quaternary carbon of the cyclohexane ring, bonded to both the nitrile and the hydroxylamino group, would also have a unique chemical shift. The remaining carbons of the cyclohexane ring would appear in the aliphatic region. A known spectrum for the closely related compound, 1-hydroxy-1-cyclohexanecarbonitrile, shows signals at approximately 121, 69, 34, 25, and 23 ppm, which provides a strong reference for the expected shifts in the target molecule. chemicalbook.com

13C NMR Data for 1-Hydroxy-1-cyclohexanecarbonitrile chemicalbook.com

| Carbon Type | Chemical Shift (ppm) |

| C≡N | ~121 |

| C-OH | ~69 |

| Cyclohexane (CH₂) | ~34, ~25, ~23 |

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that confirm the presence of its key functional groups.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong band in the region of 2210-2260 cm⁻¹. nist.gov The presence of the hydroxylamino group (-NHOH) would be indicated by O-H and N-H stretching vibrations, which are expected in the broad region of 3100-3500 cm⁻¹. nist.gov The C-H stretching vibrations of the cyclohexane ring would be observed as strong, sharp peaks just below 3000 cm⁻¹. guidechem.com

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxylamino (O-H) | Stretching | 3200 - 3500 | Medium, Broad |

| Hydroxylamino (N-H) | Stretching | 3100 - 3300 | Medium |

| Alkane (C-H) | Stretching | 2850 - 2960 | Strong |

| Nitrile (C≡N) | Stretching | 2210 - 2260 | Medium, Sharp |

| Alkane (C-H) | Bending | 1350 - 1470 | Variable |

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. In electron ionization (EI) MS, the molecule is ionized, and the resulting molecular ion often undergoes fragmentation. The pattern of these fragments provides valuable clues about the molecule's structure.

For this compound (C₇H₁₂N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway would likely involve the loss of the nitrile group (•CN) or the hydroxylamino group (•NHOH). Another common fragmentation for cyclohexyl derivatives is the loss of ethene (C₂H₄) via a retro-Diels-Alder reaction, which would result in a significant fragment ion. chemicalbook.com The analysis of these fragmentation patterns allows for the piecing together of the molecular structure.

Plausible Mass Fragmentation Peaks for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

| [M]⁺ | [C₇H₁₂N₂O]⁺ | - |

| [M-26]⁺ | [C₆H₁₂NO]⁺ | •CN |

| [M-32]⁺ | [C₇H₁₁N]⁺ | •NHOH |

| [M-28]⁺ | [C₅H₈N₂O]⁺ | C₂H₄ |

Emerging Methodologies in Spectroscopic Analysis

The field of analytical chemistry is continuously evolving, with new computational methods being developed to enhance the speed and accuracy of structural elucidation.

Recent advancements have seen the application of machine learning (ML) and deep learning (DL) models to the challenge of translating raw spectroscopic data directly into a molecular structure. These models can be trained on vast libraries of known compounds and their spectra. For instance, transformer-based machine learning models are being developed to predict molecular structures directly from NMR spectra, achieving high accuracy. These approaches can significantly accelerate the process of identifying unknown compounds by automating the complex task of spectral interpretation.

To increase the confidence in structural assignments, there is a growing trend towards the synergistic integration of data from multiple spectroscopic techniques. By combining the information from NMR, IR, and MS, a more complete and robust picture of the molecule can be constructed. For example, a multi-modal approach that combines ¹³C and ¹H NMR data with IR data has been shown to achieve high accuracy in molecular elucidation. This integrated approach helps to resolve ambiguities that may arise from the analysis of a single spectrum, leading to a more definitive characterization of complex molecules like this compound.

Chromatographic Techniques for Purity Assessment and Mixture Separation

The purity of this compound is critical for its intended applications, necessitating the use of precise and reliable analytical techniques. Chromatographic methods are paramount for both assessing the purity of the final product and for separating it from starting materials, byproducts, and other impurities that may be present in a reaction mixture. The selection of a specific chromatographic technique depends on the scale of the separation, the required resolution, and the physicochemical properties of the compound and its potential contaminants.

High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the most commonly employed techniques for the analysis of this compound and related compounds. Due to the polar nature of the hydroxylamino and nitrile functional groups, specific considerations for stationary and mobile phases are necessary to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful tool for the quantitative analysis and purification of polar compounds like this compound. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; more polar compounds elute earlier than less polar ones.

For this compound, a C18 (octadecylsilyl) column is a common choice for the stationary phase. However, due to the compound's high polarity, specialized columns such as those with polar end-capping or those made with porous graphitic carbon may be employed to enhance retention and improve peak shape. The mobile phase typically consists of a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak symmetry by suppressing the ionization of the hydroxylamino group.

Table 1: Illustrative RP-HPLC Method for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5.8 minutes |

This table presents a representative method; actual parameters may vary based on the specific HPLC system and column used.

Gas Chromatography (GC)

Gas Chromatography is a highly sensitive technique that can be used for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC can be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable form.

Common derivatization reagents for hydroxylamines include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with the hydroxyl group to form a less polar trimethylsilyl (B98337) ether. Acylation with reagents like acetic anhydride (B1165640) is another viable derivatization strategy. Following derivatization, the resulting compound can be analyzed on a standard nonpolar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase.

Table 2: Representative GC-MS Method for Analysis of Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 m/z |

| Expected Retention Time | 12.5 minutes (for the silylated derivative) |

This table provides an example method. The choice of derivatization reagent and GC conditions should be optimized for the specific application.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for the qualitative monitoring of reactions and for preliminary purity assessments. For this compound, silica (B1680970) gel plates are typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, and its composition is optimized to achieve good separation between the target compound and any impurities.

Due to the polar nature of this compound, a relatively polar eluent system is required. Mixtures of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol, are commonly used. Visualization of the spots on the TLC plate after development can be achieved using a variety of methods. While the compound may show some absorbance under UV light (254 nm), staining with a suitable reagent is often more effective. A potassium permanganate (B83412) stain is a good general-purpose choice for visualizing compounds with oxidizable functional groups like the hydroxylamino group.

Table 3: Example TLC System for Monitoring the Synthesis of this compound

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |

| Visualization | UV light (254 nm) and Potassium Permanganate Stain |

| Expected R_f Value | 0.45 |

| Comments | The R_f value is highly dependent on the exact mobile phase composition and laboratory conditions. Starting materials and byproducts would be expected to have different R_f values, allowing for reaction progress to be monitored. |

This table outlines a typical TLC system. The R_f value is illustrative and can be adjusted by modifying the polarity of the mobile phase.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Bonding Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from these calculations would reveal the molecule's electronic landscape. Key properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are determined, which are crucial for predicting chemical reactivity. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability. The calculations would also map the electrostatic potential surface, highlighting electron-rich areas (like the nitrogen and oxygen atoms) and electron-poor areas, which are susceptible to nucleophilic and electrophilic attack, respectively.

Bonding properties, such as bond lengths, bond angles, and dihedral angles, are optimized to find the molecule's lowest energy geometry. Furthermore, Natural Bond Orbital (NBO) analysis can be employed to study charge distribution, hybridization, and delocalization effects, such as the interaction between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent groups.

Table 1: Illustrative Output of Quantum Chemical Calculations for 1-(Hydroxyamino)cyclohexanecarbonitrile (Note: The following data is illustrative of typical computational outputs and not experimentally verified data.)

| Calculated Property | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | +1.2 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Measures overall polarity of the molecule |

| NBO Charge on Oxygen | -0.75 e | Indicates a partial negative charge |

| NBO Charge on Nitrile Carbon | +0.15 e | Indicates a partial positive charge |

Conformational Analysis and Prediction of Stereoisomers

The cyclohexane (B81311) ring is known for its flexible chair and boat conformations. The presence of two substituents on the same carbon atom (C1) introduces significant complexity. Conformational analysis uses computational methods to identify the most stable three-dimensional arrangements (conformers) of the molecule.

For this compound, the primary focus is on the chair conformation of the cyclohexane ring and the relative orientations of the hydroxylamino (-NHOH) and nitrile (-CN) groups. One key aspect is the axial versus equatorial position of the hydroxylamino group. Generally, substituents on a cyclohexane ring prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. libretexts.org However, the presence of intramolecular hydrogen bonding between the hydroxylamino group and the nitrile group could potentially stabilize a conformer that might otherwise be less favorable.

Furthermore, rotation around the C-N and N-O bonds of the hydroxylamino substituent leads to different rotamers. Quantum chemical calculations can determine the relative energies of these various conformers to predict the most abundant stereoisomers at equilibrium. The C1 atom, being bonded to four different groups (cyclohexane ring carbons, -CN, -NHOH, and another ring carbon), is a stereocenter, meaning the molecule can exist as (R) and (S) enantiomers. Computational analysis helps in understanding the structural nuances of each specific enantiomer.

Table 2: Illustrative Relative Energies of this compound Conformers (Note: The following data is illustrative of typical computational outputs and not experimentally verified data.)

| Conformer Description | Relative Energy (kcal/mol) | Predicted Population at 298 K |

|---|---|---|

| Chair, Equatorial -NHOH (anti) | 0.00 | ~75% |

| Chair, Equatorial -NHOH (gauche) | 0.85 | ~15% |

| Chair, Axial -NHOH (anti, H-bond) | 1.50 | ~7% |

| Twist-Boat Conformations | > 5.0 | <1% |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for mapping the potential energy surface of a chemical reaction. This allows for the investigation of reaction mechanisms, including the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rate.

For this compound, modeling could explore its synthesis, for example, via the reaction of cyclohexanone (B45756) with hydroxylamine (B1172632) and a cyanide source. Theoretical calculations would identify the most plausible sequence of steps, calculating the activation energy for each. This provides insight into the feasibility and kinetics of the reaction under different conditions.

Similarly, the decomposition pathways of the molecule can be modeled. For instance, hydrolysis of the nitrile group or oxidation/reduction of the hydroxylamino group can be computationally explored. By calculating the energy barriers for these potential reactions, one can predict the compound's stability and potential degradation products. These calculations are invaluable for understanding reactivity that may be difficult to study experimentally. scirp.org

Table 3: Illustrative Calculated Energy Profile for a Hypothetical Reaction Step (Note: The following data is illustrative of typical computational outputs and not experimentally verified data.)

| Species | Description | Calculated Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting materials | 0.0 |

| Transition State 1 (TS1) | Highest energy point on the path to the intermediate | +25.5 |

| Intermediate | A metastable species formed during the reaction | +5.2 |

| Transition State 2 (TS2) | Highest energy point on the path from the intermediate to the product | +15.0 |

| Product | Final species | -10.8 |

Molecular Dynamics Simulations for Understanding Compound Behavior

While quantum chemical calculations often focus on single, static molecules (often in a vacuum), molecular dynamics (MD) simulations provide a way to study the movement and interactions of molecules over time. nih.gov MD applies classical mechanics to a system of atoms and molecules, allowing for the simulation of bulk properties and behavior in a condensed phase, such as in a solvent. mdpi.com

An MD simulation of this compound in an aqueous environment could reveal crucial information about its solvation. By analyzing the trajectories of the water molecules around the solute, one can determine the structure of the solvation shell and calculate properties like the radial distribution function (RDF), which describes the probability of finding a solvent molecule at a certain distance from an atom in the solute. dhu.edu.cn

These simulations can also explore the molecule's internal dynamics, such as the flexibility of the cyclohexane ring and the rotation of its functional groups. For larger systems, MD can predict aggregation behavior, showing whether molecules of the compound tend to cluster together in solution. rsc.org The analysis of root-mean-square deviation (RMSD) over the simulation time helps to assess the stability of the molecule's conformation. mdpi.com

Table 4: Illustrative Parameters from a Molecular Dynamics Simulation (Note: The following data is illustrative of typical computational outputs and not experimentally verified data.)

| Parameter | Illustrative Finding | Interpretation |

|---|---|---|

| RMSD of Backbone | 0.8 Å | The cyclohexane ring maintains a stable chair conformation throughout the simulation. |

| RDF (Solute O to Water H) | Peak at 1.8 Å | Strong hydrogen bonding between the hydroxyl group and water. |

| Solvent Accessible Surface Area (SASA) | 150 Ų | Provides a measure of the molecule's exposure to the solvent. |

| Number of Intramolecular H-bonds | Fluctuates between 0 and 1 | Indicates a dynamic, transient hydrogen bond between the -OH and -CN groups. |

Reactivity and Reaction Mechanisms

General Reactivity Profile of 1-(Hydroxyamino)cyclohexanecarbonitrile

This compound, an α-hydroxyamino nitrile, is a versatile chemical intermediate. Its reactivity is characterized by the nucleophilic nature of the hydroxyamino group and the electrophilic character of the nitrile carbon. The lone pair of electrons on both the nitrogen and oxygen atoms of the hydroxyamino group allows it to act as a nucleophile in various reactions. Conversely, the carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom susceptible to nucleophilic attack.

Reactions of the Hydroxyamino Moiety, Including Oxidation

The hydroxyamino group is the most reactive site in this compound for oxidative transformations. Oxidation of N,N-disubstituted hydroxylamines is a primary method for the synthesis of nitrones, which are valuable intermediates in organic synthesis. chimia.ch

The oxidation of this compound can be achieved using various oxidizing agents. Common reagents for the oxidation of hydroxylamines to nitrones include mercury(II) oxide, sodium hypochlorite, and manganese dioxide. chimia.ch The choice of oxidant can influence the reaction's efficiency and selectivity.

The oxidation of the hydroxyamino group in this compound leads to the formation of a cyclic nitrone, specifically a 1-cyano-1-cyclohexyliden-1-oxide. This transformation involves the removal of two hydrogen atoms from the hydroxyamino moiety.

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Mercury(II) oxide (HgO) | Stoichiometric amounts, various solvents | chimia.ch |

| Sodium hypochlorite (NaOCl) | Aqueous solution, often biphasic | chimia.ch |

| Manganese dioxide (MnO₂) | Heterogeneous, requires activation | chimia.ch |

| N-t-butylbenzenesulfinimidoyl chloride | With DBU, mild conditions | arkat-usa.org |

Nitrones derived from the oxidation of this compound are 1,3-dipoles and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. chimia.chnih.govnih.govwhiterose.ac.ukresearchgate.net These reactions are powerful tools for the construction of five-membered heterocyclic rings, specifically isoxazolidine derivatives. The regioselectivity and stereoselectivity of these cycloadditions are important aspects of their synthetic utility.

Transformations Involving the Nitrile Functional Group

The nitrile functional group in this compound is a versatile handle for further chemical modifications. The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. chemistrysteps.comgoogle.com This reaction typically proceeds through an amide intermediate. The presence of the adjacent hydroxyamino group may influence the rate and conditions required for hydrolysis.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.orglibretexts.org This transformation provides a route to 1-amino-1-(hydroxymethyl)cyclohexane derivatives. The reaction proceeds via nucleophilic addition of hydride ions to the nitrile carbon.

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis of the intermediate imine, ketones. chemistrysteps.com This allows for the introduction of a new carbon-carbon bond at the cyano-substituted carbon.

Mechanistic Elucidation of Key Chemical Transformations

While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, the mechanisms of its key transformations can be inferred from the general reactivity of its constituent functional groups.

Analysis of Intermediate Species and Reaction Kinetics

Oxidation to Nitrones: The oxidation of N,N-disubstituted hydroxylamines to nitrones is believed to proceed through a series of single-electron or two-electron transfer steps, depending on the oxidant. With metal-based oxidants, the reaction may involve coordination of the hydroxylamine (B1172632) to the metal center followed by electron transfer. The reaction kinetics can be influenced by factors such as the concentration of the oxidant, temperature, and solvent polarity.

Nitrile Hydrolysis: The mechanism of nitrile hydrolysis involves the nucleophilic attack of water (under acidic conditions after protonation of the nitrile nitrogen) or hydroxide ion (under basic conditions) on the electrophilic nitrile carbon. chemistrysteps.com This leads to the formation of an imidic acid or its conjugate base, which then tautomerizes to an amide. The amide is subsequently hydrolyzed to the carboxylic acid. The rate-determining step can vary depending on the reaction conditions.

Catalytic Effects on Reaction Pathways

Catalysis can play a significant role in the transformations of this compound.

Catalytic Oxidation: While stoichiometric oxidants are commonly used for the conversion of hydroxylamines to nitrones, catalytic methods are being developed to improve the sustainability of this transformation. For instance, oxoammonium salts have been used as catalysts for the oxidation of N-substituted amines, which proceeds via a hydride transfer mechanism. chemrxiv.org Similar catalytic systems could potentially be applied to the oxidation of this compound.

Acid and Base Catalysis in Nitrile Reactions: As mentioned, both the hydrolysis and other nucleophilic additions to the nitrile group are typically catalyzed by acids or bases. chemistrysteps.com Acid catalysis activates the nitrile group by protonating the nitrogen, making the carbon more electrophilic. Base catalysis often involves the direct attack of a stronger nucleophile (e.g., hydroxide ion) on the nitrile carbon.

Derivatization and Analog Synthesis

Synthesis of Novel Analogues with Targeted Structural Variations

The synthesis of novel analogs of 1-(hydroxyamino)cyclohexanecarbonitrile is driven by the desire to create molecules with specific properties. This often involves combining the derivatization strategies mentioned above to achieve targeted structural variations. For example, γ-hydroxy-α-amino acid derivatives can be synthesized through enzymatic tandem aldol (B89426) addition–transamination reactions. nih.govacs.org The synthesis of carboranyl-containing β-arylaliphatic acids has also been explored for potential applications. mdpi.com

Investigation of Structure-Reactivity and Structure-Property Relationships in Derivatives

A key objective of synthesizing a library of derivatives is to investigate the relationships between their chemical structure and their reactivity or properties. By systematically altering different parts of the molecule and observing the resulting changes, researchers can gain insights into which structural features are critical for a desired outcome. For example, the introduction of bulky substituents on the cyclohexane (B81311) ring can affect its conformational dynamics and, consequently, the reactivity of the functional groups. nih.gov Similarly, modifying the electronic properties of the hydroxyamino or nitrile groups can influence the molecule's ability to participate in specific chemical reactions or biological interactions. The synthesis of N-acyl-tetra-O-acyl glucosamine (B1671600) derivatives has been studied to understand the influence of different acyl groups on the properties of the final compounds. rsc.org

Biological Activity and Interaction Studies in Vitro Focus

In Vitro Assessment of Biological Activities

The initial phase in characterizing a novel chemical entity like 1-(Hydroxyamino)cyclohexanecarbonitrile involves a broad screen of its biological activities using various in vitro assays. nih.gov These preliminary tests are designed to identify any potential therapeutic effects or cytotoxic properties of the compound. encyclopedia.pub The process is a crucial first step in the drug discovery pipeline, helping to determine if a compound warrants further, more detailed investigation. github.io

A typical assessment would begin with cytotoxicity evaluations across a panel of representative cell lines. nih.gov This is essential to establish a therapeutic window and understand the compound's general effect on cell viability. danaher.com Assays such as MTT, MTS, or resazurin (B115843) reduction can provide data on metabolic activity, while assays measuring membrane integrity, like LDH release, can detect direct cell damage. danaher.com

Following cytotoxicity, the compound would be screened for a variety of specific biological activities. Given its structure, potential activities to investigate would include:

Antimicrobial Activity: The compound would be tested against a panel of pathogenic bacteria and fungi. nih.gov The hydroxylamine (B1172632) functional group is known to be present in some compounds with antibacterial properties. acs.orgnih.gov Derivatives of cyclohexane (B81311) have also shown potential as antimicrobial agents. researchgate.net

Antioxidant Activity: Assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) could be used to determine the compound's ability to scavenge free radicals.

Anti-inflammatory Activity: The compound's effect on inflammatory pathways could be assessed by measuring the production of inflammatory mediators like nitric oxide (NO) or prostaglandins (B1171923) in cell cultures stimulated with agents like lipopolysaccharide (LPS). researchgate.net

The selection of assays is guided by the chemical nature of the compound and the therapeutic areas of interest. nih.gov

Investigation of Molecular Targets and Biological Pathways

Once a biological activity is identified, the next step is to pinpoint the specific molecular targets and biological pathways through which this compound exerts its effects. nih.gov This is a critical phase for understanding the mechanism of action and for optimizing the compound's structure to enhance efficacy and reduce off-target effects. theolympian.com

Modern drug discovery often employs target-based screening, where compounds are tested against a known target implicated in a disease. github.io However, for a new chemical entity, a reverse approach, often called target deconvolution or phenotypic screening, is common. github.io If the compound shows, for instance, anticancer activity in a cell-based assay, a series of investigations would be launched to find its target. frontiersin.org

Common techniques for target identification include:

Affinity Chromatography: The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.

Computational Target Prediction: In silico tools can predict potential protein targets based on the compound's chemical structure by comparing it to libraries of known bioactive molecules. nih.gov

Genomic and Proteomic Profiling: Techniques like DNA microarrays or proteomic analysis can reveal changes in gene or protein expression in cells treated with the compound, offering clues about the pathways it modulates.

The hydroxylamine moiety, for example, is known to interact with certain enzymes and can act as a reducing agent or a nucleophile, suggesting that enzymes could be a potential class of targets. nih.govtandfonline.com

In Vitro Enzyme Inhibition and Activation Studies

Enzymes are primary targets for many drugs. bellbrooklabs.com Investigating the effect of this compound on various enzymes is a key part of its in vitro characterization. databiotech.co.il Such studies determine whether the compound acts as an inhibitor or an activator, providing crucial information about its mechanism of action. databiotech.co.illabome.com

A standard approach involves:

Primary Screening: The compound is tested at a single, high concentration against a panel of therapeutically relevant enzymes (e.g., kinases, proteases, oxidoreductases).

Dose-Response Analysis: For any "hits" from the primary screen, the assay is repeated with a range of compound concentrations to determine its potency, typically expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value. youtube.com

Mechanism of Inhibition/Activation Studies: Kinetic assays are performed to understand how the compound interacts with the enzyme—whether it is competitive, non-competitive, or uncompetitive. bellbrooklabs.com

Given that hydroxylamine and its derivatives can inhibit various enzymes, including those involved in blood clotting or GABA metabolism, a targeted screen against such enzymes could be prioritized. tandfonline.com For example, N-substituted hydroxylamines have been identified as inhibitors of ribonucleotide reductase, an essential enzyme for DNA synthesis in bacteria. acs.orgnih.gov

Table 1: Illustrative Data from an Enzyme Inhibition Assay This table is a hypothetical example of results that could be obtained from testing this compound against a panel of enzymes.

| Enzyme Target | Compound Concentration (µM) | % Inhibition | IC50 (µM) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 10 | 85% | 2.5 |

| Matrix Metalloproteinase-9 (MMP-9) | 10 | 15% | > 100 |

| Ribonucleotide Reductase | 10 | 60% | 8.1 |

| Acetylcholinesterase | 10 | 5% | > 100 |

Receptor Binding Affinity Assays (In Vitro)

Receptor binding assays are fundamental in pharmacology to quantify how strongly a compound (ligand) binds to a specific receptor. nih.govgiffordbioscience.com These assays are essential for developing drugs that target G-protein coupled receptors (GPCRs), ion channels, or nuclear receptors. labome.com They help to determine a compound's affinity (K_d or K_i) and selectivity for its target. giffordbioscience.com

The most common format is the competitive binding assay. nih.gov In this setup, the compound of interest competes with a radiolabeled or fluorescently labeled ligand known to bind to the target receptor with high affinity. labome.com The ability of this compound to displace the labeled ligand is measured, and from this, its inhibition constant (K_i) is calculated. A lower K_i value signifies higher binding affinity. giffordbioscience.com

These experiments are typically performed using:

Membrane preparations from cells overexpressing the target receptor.

Whole cells that endogenously express the receptor. nih.gov

Table 2: Example of Receptor Binding Affinity Data This table provides a hypothetical example of data from a competitive radioligand binding assay for this compound.

| Receptor Target | Radioligand Used | K_i (nM) of Compound |

|---|---|---|

| Dopamine D2 Receptor | [³H]-Spiperone | 1,250 |

| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 85 |

| Adrenergic α1 Receptor | [³H]-Prazosin | > 10,000 |

| Cannabinoid CB1 Receptor | [³H]-CP55940 | 4,300 |

Cell-Based Assays for Elucidating Mechanistic Insights (In Vitro)

While biochemical and binding assays are powerful, they study molecules in isolation. youtube.com Cell-based assays provide a more physiologically relevant context, offering insights into a compound's effects within a living cell, including its cell permeability and impact on complex signaling pathways. danaher.comnih.gov

These functional assays measure a downstream cellular response following target engagement. youtube.com For example, if binding assays suggest this compound binds to a specific GPCR, a subsequent cell-based assay could measure changes in second messengers like cyclic AMP (cAMP) or intracellular calcium levels to confirm whether the compound acts as an agonist or antagonist. cellomaticsbio.com

Other mechanistic cell-based assays include:

Reporter Gene Assays: Cells are engineered with a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by a specific signaling pathway. Changes in light output indicate pathway modulation.

Western Blotting: This technique can be used to measure changes in the phosphorylation state or expression level of key signaling proteins within a pathway after treatment with the compound. nih.gov

Cell Viability and Apoptosis Assays: If the compound shows cytotoxic effects, assays like Annexin V staining or caspase activity measurements can determine if it induces programmed cell death (apoptosis). abcam.com

These assays are crucial for validating the findings from biochemical assays and for building a comprehensive understanding of the compound's cellular mechanism of action. cellomaticsbio.com

Application of Molecular Imprinting Techniques for Developing Biological Mimics

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have tailor-made recognition sites for a specific target molecule, much like an antibody recognizes an antigen. researchgate.netmdpi.com This technology creates "plastic antibodies" that can be used in various applications, including sensors, separation techniques, and as mimics of biological receptors. bohrium.comnih.gov

The process involves polymerizing functional monomers and cross-linkers in the presence of a "template" molecule—in this case, this compound. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template molecule. mdpi.com

For this compound, the hydroxylamine and nitrile groups could form specific non-covalent interactions (e.g., hydrogen bonds) with suitable functional monomers, while the cyclohexane ring provides the steric shape. These resulting MIPs would selectively bind this compound and could be used to:

Develop a highly selective sensor for its detection. researchgate.net

Create a stationary phase for chromatographic separation. nih.gov

Study receptor-ligand interactions by acting as a stable, artificial receptor mimic. bohrium.comnih.gov

The selectivity of the MIP is a key parameter and is typically evaluated by comparing the binding of the template molecule to that of structurally similar analogues. nih.gov

Applications in Chemical Research

Utility as a Key Synthetic Intermediate in Organic Synthesis

While specific examples of the use of 1-(Hydroxyamino)cyclohexanecarbonitrile as a key synthetic intermediate are scarce in the literature, the reactivity of the hydroxylamino and nitrile functional groups suggests several potential transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine. The hydroxylamino group can participate in various condensation and rearrangement reactions.

For instance, derivatives of cyclohexanecarbonitrile (B123593) are recognized as valuable intermediates in the synthesis of more complex molecules. google.com A patented process highlights the preparation of 1-substituted cyclohexanecarbonitrile derivatives as intermediates for pharmaceutically active compounds. google.com This underscores the general importance of the cyclohexanecarbonitrile scaffold in synthetic routes.

Role in the Discovery and Development of Pharmaceutical and Agrochemical Candidates

Although direct evidence of this compound's role in pharmaceutical or agrochemical development is not prominent, related structures such as 1-Hydroxy-1-cyclohexanecarbonitrile serve as key intermediates in these industries. lookchem.comlookchem.com

Theoretically, this compound could be a precursor to various classes of compounds with potential biological activity. For example, the reduction of the nitrile group to an amine and subsequent modification of the hydroxylamino group could lead to the synthesis of novel amino alcohols or diamine derivatives, which are common moieties in pharmacologically active molecules. The related compound, 1-Hydroxy-1-cyclohexanecarbonitrile, is utilized in the preparation of 1-aminomethyl cyclohexanol (B46403) through catalytic hydrogenation. lookchem.com

The development of novel chemical entities often relies on the availability of unique starting materials. The bifunctional nature of this compound could, in principle, allow for the construction of diverse molecular architectures. Its derivatives could be explored for their potential as enzyme inhibitors or receptor modulators, areas where structurally novel compounds are of high interest.

Contribution to Fundamental Mechanistic Organic Chemistry Studies

The study of molecules with unusual functional group combinations can provide valuable insights into reaction mechanisms. The interplay between the hydroxylamino and nitrile groups in this compound could be the focus of mechanistic studies. For example, intramolecular reactions or rearrangements could be investigated to understand the proximity effects and reactivity of these functional groups. While no specific mechanistic studies on this compound are readily available, research on related N-substituted compounds, such as the formation of N-nitrosodimethylamine, involves complex reaction pathways that are elucidated through detailed kinetic and spectroscopic studies. Such approaches could be applied to understand the behavior of this compound.

Future Research Directions

Exploration of Sustainable and Atom-Economical Synthetic Methodologies

The initial and most critical area of research would be the development of a reliable and efficient synthesis for 1-(Hydroxyamino)cyclohexanecarbonitrile. Future work could focus on one-pot reactions, a cornerstone of green chemistry, potentially starting from readily available precursors like cyclohexanone (B45756), hydroxylamine (B1172632), and a cyanide source. chegg.comchegg.com Methodologies that avoid hazardous reagents, minimize solvent use, and maximize atom economy would be paramount. Drawing inspiration from the synthesis of other cyclohexanecarbonitrile (B123593) derivatives, researchers might explore catalytic routes that offer high yields and selectivity, thereby reducing by-product formation. researchgate.net The evaluation of such novel synthetic pathways using green chemistry metrics, like E-Factor and Atom Economy, would be essential for developing an industrially and environmentally viable process.

Advancements in in situ Spectroscopic Monitoring and Computational Predictions

Once a synthetic route is established, future research could employ advanced in situ spectroscopic techniques (such as ReactIR, Raman, or process NMR) to monitor the reaction in real-time. This would provide crucial kinetic and mechanistic data, allowing for precise optimization of reaction conditions.

Concurrently, the application of computational chemistry would be a powerful tool. acs.org Density Functional Theory (DFT) and other quantum chemical calculations could predict the compound's geometric and electronic structure, spectroscopic signatures (IR, NMR spectra), and thermodynamic properties. Such computational models can help elucidate reaction mechanisms and guide the experimental design of more efficient synthetic strategies.

Deeper Elucidation of Biological Interaction Mechanisms

The N-hydroxyamino functional group is present in a number of biologically active compounds, including some with antitumor properties. acs.orgnih.gov A significant future research avenue for this compound would be to screen it for biological activity. Should any activity be discovered, subsequent research would need to focus on its mechanism of action. This would involve identifying protein targets and studying binding affinities, potentially using techniques like surface plasmon resonance or isothermal titration calorimetry. Understanding these interactions at a molecular level is fundamental for any potential therapeutic application.

Design and Synthesis of Advanced Functional Analogues for Specific Applications

Following the elucidation of its fundamental properties and any biological activity, the design and synthesis of functional analogues would be a logical next step. By systematically modifying the cyclohexyl ring or the functional groups, researchers could aim to enhance specific properties. For instance, if the parent molecule shows modest biological activity, analogues could be designed to improve potency or selectivity for a particular biological target. This approach is common in drug discovery, where a "lead compound" is optimized through medicinal chemistry efforts. nih.gov

Scalable and Economically Viable Production Processes

For any chemical compound to have a practical application, whether in materials science or pharmaceuticals, a scalable and economically viable production process is necessary. Future research would need to transition the optimized lab-scale synthesis to a pilot plant and eventually to an industrial scale. This involves addressing challenges such as heat transfer, mass transport, reagent costs, and process safety. google.com Research into continuous flow chemistry, as opposed to traditional batch processing, could offer significant advantages in terms of safety, efficiency, and scalability. The development of robust purification methods to ensure high purity of the final product would also be a critical component of this research. google.com

Q & A

Q. What are the recommended synthetic routes for 1-(hydroxyamino)cyclohexanecarbonitrile, and how do reaction conditions influence yield?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or oxidation-reduction pathways. For example:

- Nucleophilic Substitution : Reacting 1-aminocyclohexanecarbonitrile with hydroxylamine (NHOH) under basic conditions (e.g., NaOH in ethanol at 60–80°C) .

- Oxidation of Precursors : Using oxidizing agents like hydrogen peroxide (HO) to convert amino groups to hydroxyamino derivatives, though over-oxidation to nitro groups must be controlled .

Q. Key Factors Affecting Yield :

| Factor | Optimal Condition | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temperatures risk decomposition |

| Solvent | Ethanol/Water (3:1) | Polar protic solvents enhance nucleophilicity |

| Reaction Time | 6–8 hours | Prolonged time increases side products (e.g., nitro derivatives) |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- H NMR : The hydroxyamino (-NHOH) proton appears as a broad singlet at δ 5.2–5.8 ppm, while the cyclohexane protons show multiplet signals at δ 1.2–2.4 ppm .

- IR Spectroscopy : Stretching vibrations for -NHOH (~3350 cm) and nitrile (-C≡N, ~2240 cm) confirm functional groups .

- Mass Spectrometry : Molecular ion peak at m/z 153 (CHNO) and fragmentation patterns (e.g., loss of -NHOH at m/z 108) .

Advanced Research Questions

Q. How do electronic and steric effects of the hydroxyamino group influence reactivity in substitution reactions?

Methodological Answer: The hydroxyamino group (-NHOH) acts as a weak nucleophile due to resonance stabilization, making it less reactive than primary amines. Comparative studies with 1-aminocyclohexanecarbonitrile show:

- Steric Hindrance : The bulky cyclohexane ring slows substitution at the nitrile carbon, requiring stronger bases (e.g., LDA) for deprotonation .

- Electronic Effects : Electron-withdrawing nitrile groups reduce nucleophilicity, necessitating catalysts like DMAP for acylations .

Q. Data Contradiction Example :

| Study | Reaction Rate (k, s) | Conditions |

|---|---|---|

| A | 2.3 × 10 | LiAlH, THF |

| B | 1.1 × 10 | NaBH, EtOH |

| Resolution: LiAlH’s stronger reducing power accelerates nitrile reduction but may degrade the hydroxyamino group . |

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in cytotoxicity data often arise from:

- Solubility Issues : Use DMSO/water co-solvents to improve bioavailability .

- Metabolic Instability : Stabilize the hydroxyamino group via N-acylation (e.g., acetyl derivatives) to prevent enzymatic oxidation .

Q. Case Study :

| Derivative | IC (μM) | Cell Line |

|---|---|---|

| Parent Compound | 120 ± 15 | HeLa |

| Acetylated Derivative | 45 ± 6 | HeLa |

| Conclusion: Acyl protection enhances stability and potency . |

Q. How can computational modeling predict the regioselectivity of this compound in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Frontier Molecular Orbitals (FMOs) : The nitrile LUMO (-1.8 eV) favors nucleophilic attack, while the hydroxyamino HOMO (-5.2 eV) directs electrophilic interactions .

- Transition State Analysis : Cyclohexane ring strain increases activation energy by 12 kcal/mol compared to acyclic analogs .

Validation : Experimental yields correlate with computed activation energies (R = 0.89) .

Q. What analytical methods differentiate this compound from its nitro and amino analogs?

Methodological Answer:

- HPLC-MS : Retention times vary due to polarity differences (Nitro: 8.2 min, Hydroxyamino: 6.5 min, Amino: 5.8 min) .

- X-ray Crystallography : Bond lengths (C-N in hydroxyamino: 1.45 Å vs. C-NO: 1.21 Å) confirm structural distinctions .

Q. How does the hydroxyamino group affect the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : Protonation of -NHOH leads to decomposition via N-O bond cleavage (t = 2 h) .

- Basic Conditions (pH > 10) : Deprotonation stabilizes the molecule but promotes nitrile hydrolysis to amides (t = 8 h) .

Stability Optimization : Buffering at pH 6–7 with citrate maximizes shelf life (>6 months at 4°C) .

Q. What role does this compound play in synthesizing heterocyclic scaffolds?

Methodological Answer: The compound serves as a precursor for:

- Oxazolidinones : React with CO under 50 psi pressure (80°C, 12 h) to form 5-membered rings .

- Tetrazoles : [3+2] cycloaddition with NaN/NHCl in DMF (100°C, 24 h) .

Q. Yield Comparison :

| Product | Yield (%) | Conditions |

|---|---|---|

| Oxazolidinone | 72 | Pd(OAc), CO |

| Tetrazole | 58 | NaN, DMF |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.